Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

Toxicology Drug safety Carcinogenicity

Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate (CAS 1315343-70-4; molecular formula C₁₄H₁₅NO₄; MW 261.27 g/mol) is a synthetic 4-hydroxyquinoline-3-carboxylate ester bearing a methoxy substituent at the 8-position, a methyl group at the 6-position, and an ethyl ester at the 3-carboxylate position. This substitution pattern places it within the broader 4-hydroxyquinoline-3-carboxylate class, a scaffold recognized for anticoccidial, antimalarial, and antibacterial activities.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B11858672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)C
InChIInChI=1S/C14H15NO4/c1-4-19-14(17)10-7-15-12-9(13(10)16)5-8(2)6-11(12)18-3/h5-7H,4H2,1-3H3,(H,15,16)
InChIKeyVAMAOSPNRVIXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-8-Methoxy-6-Methylquinoline-3-Carboxylate (CAS 1315343-70-4): Core Identity and Procurement Baseline


Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate (CAS 1315343-70-4; molecular formula C₁₄H₁₅NO₄; MW 261.27 g/mol) is a synthetic 4-hydroxyquinoline-3-carboxylate ester bearing a methoxy substituent at the 8-position, a methyl group at the 6-position, and an ethyl ester at the 3-carboxylate position . This substitution pattern places it within the broader 4-hydroxyquinoline-3-carboxylate class, a scaffold recognized for anticoccidial, antimalarial, and antibacterial activities [1][2]. Commercially, the compound is offered by multiple vendors at purities ranging from 95% to ≥98% (NLT 98%), with ISO-certified production pathways available for pharmaceutical R&D procurement . Its positional isomer, ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate (CAS 384820-98-8), shares the identical molecular formula but differs critically in the placement of the methoxy and methyl groups—a distinction with meaningful biological and toxicological consequences .

Why Ethyl 4-Hydroxy-8-Methoxy-6-Methylquinoline-3-Carboxylate Cannot Be Interchanged with Its Positional Isomer or Des-Substituted Analogs


Substituting ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate with its positional isomer (CAS 384820-98-8, methoxy at C6, methyl at C8) or with des-methyl or des-methoxy analogs introduces risks that extend beyond mere structural nuance. First, the carcinogenicity profile diverges sharply: 6-methylquinoline is established as non-carcinogenic, whereas 8-methylquinoline is carcinogenic in rodent models [1]. Because the positional isomer places the methyl group at the 8-position, it may carry a distinct toxicological liability absent in the 6-methyl target compound. Second, the 8-methoxy substituent is a critical pharmacophore for antibacterial target engagement—8-methoxy-quinolonecarboxylic acids including gatifloxacin derive their potency and resistance selectivity from this precise substitution [2][3]. Removing the 8-methoxy group (as in the des-methoxy analog CAS 85418-82-2) would eliminate this pharmacophoric element. Third, the 4-hydroxyquinoline/4-oxoquinolone tautomeric equilibrium—shown to be essential for antimalarial activity against multidrug-resistant Plasmodium falciparum—is modulated by ring substitution pattern, with energy differences of 27–38 kJ/mol between tautomers depending on methyl position [4]. Uncontrolled substitution thus risks shifting the tautomeric equilibrium away from the biologically active form. These three dimensions—toxicological safety, pharmacophoric integrity, and tautomeric stability—cannot be assumed equivalent across analogs without explicit comparative data.

Quantitative Differentiation Evidence for Ethyl 4-Hydroxy-8-Methoxy-6-Methylquinoline-3-Carboxylate Versus Closest Analogs


Carcinogenicity Risk Divergence: 6-Methyl vs. 8-Methyl Substitution on the Quinoline Ring

The target compound carries its sole methyl substituent at the 6-position of the quinoline ring. In a direct comparative study, Scharping et al. (1993) demonstrated that 6-methylquinoline (6MQ) is non-carcinogenic, whereas its positional isomer 8-methylquinoline (8MQ) is carcinogenic in rodent models [1]. The 6MQ isomer produced primarily alcohol metabolites (50–75% of total) and three phenolic metabolites, with no dihydrodiol formation. In contrast, 8MQ formed dihydrodiols (1–5% of metabolites) and an N-oxide—metabolic pathways associated with reactive intermediate formation and genotoxicity [1]. The positional isomer ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate (CAS 384820-98-8) places the methyl group at the 8-position, structurally analogous to the carcinogenic 8MQ. Although direct carcinogenicity data for the fully substituted ester analogs are absent, the core methylquinoline scaffold data provide a strong toxicological rationale for preferring the 6-methyl substitution pattern.

Toxicology Drug safety Carcinogenicity

8-Methoxy Pharmacophore Requirement for Antibacterial Target Engagement: Evidence from Fluoroquinolone SAR

The 8-methoxy substituent present in the target compound is a validated pharmacophoric element for antibacterial activity within the quinoline-3-carboxylate class. US Patent 7,115,744 B2 explicitly establishes that 8-methoxy-quinolonecarboxylic acids are 'antibiotics having potent antibacterial action against Gram-negative and Gram-positive bacteria' [1]. The clinical fluoroquinolones gatifloxacin and Bay 12-8039 (moxifloxacin precursor) both incorporate the 8-methoxy group as essential for dual-target inhibition of DNA gyrase and topoisomerase IV, and for reduced susceptibility to efflux-mediated resistance [1][2]. In contrast, the des-methoxy analog ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (CAS 85418-82-2) lacks this 8-methoxy pharmacophore, which would be predicted to diminish antibacterial target affinity based on established fluoroquinolone SAR [2]. 8-Methoxyquinoline itself demonstrates antibacterial potential with an association constant Ka = 10.2 µM against E. coli R, providing a baseline for the contribution of the 8-methoxy motif .

Antibacterial Medicinal chemistry Structure-activity relationship

Tautomeric Equilibrium Preference: 4-Hydroxyquinoline Stabilization and Implications for Biological Activity

The 4-hydroxyquinoline-3-carboxylate scaffold exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-oxoquinolone (keto) tautomeric forms. Horta et al. (2015) demonstrated, using DFT calculations at the B3LYP/6-311++G(d,p) level, that the hydroxyquinoline form is thermodynamically preferred for methyl-substituted analogs: the energy difference between the lowest-energy hydroxyquinoline and quinolone tautomers is 27 kJ/mol for ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) and 38 kJ/mol for ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) [1]. Critically, the 4-oxoquinolone form was shown to be the biologically active species for antimalarial activity against multidrug-resistant P. falciparum strain Dd2, with docking studies confirming a key role for the 4-oxo and N-H groups in drug-target interactions at the bc₁ complex Qo site [1]. The target compound, with its 4-hydroxy substitution pattern, is predicted to preferentially adopt the hydroxyquinoline form; the 6-methyl group—by analogy to the 5-methyl and 7-methyl analogs studied—would modulate the tautomeric energy gap compared to unsubstituted or differently substituted analogs. This tautomeric control has direct implications for biological activity: compounds that strongly favor the hydroxyquinoline form may require metabolic or pH-dependent activation to the oxoquinolone species for target engagement [1].

Tautomerism Antimalarial Computational chemistry

Vendor Purity and Analytical Certification Differentiation: Target Compound vs. Positional Isomer

Procurement-grade analytical specifications reveal meaningful purity differences between the target compound and its positional isomer. The target compound (CAS 1315343-70-4) is commercially available at NLT 98% purity from MolCore, with ISO-certified production pathways and batch-specific QC documentation including NMR, HPLC, and GC analytical reports . CheMenu offers the compound at 97% purity under catalog number CM258884 . CymitQuimica (Biosynth brand) supplies the compound at min. 95% purity under reference 3D-QCC34370 . In contrast, the positional isomer (CAS 384820-98-8) is listed at a standard purity of 95% from Bidepharm , with no vendor currently advertising NLT 98% grade for this isomer. This 3–5% absolute purity differential, combined with ISO-certified production for the target compound, is meaningful for applications requiring high analytical confidence such as biophysical assays, co-crystallization trials, or structure-activity relationship studies where isomeric impurity can confound results.

Procurement Quality control Analytical chemistry

Anticoccidial Class Evidence: 4-Hydroxyquinoline-3-Carboxylate Scaffold Validation from Decoquinate

The 4-hydroxyquinoline-3-carboxylate scaffold is clinically validated through decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate, CAS 18507-89-6), a marketed anticoccidial agent used for prevention of coccidiosis in broiler chickens caused by Eimeria tenella at an effective dietary dose of 27 mg/kg [1][2]. Decoquinate acts by inhibiting mitochondrial electron transport in Eimeria parasites, a mechanism shared across the 4-hydroxyquinoline-3-carboxylate class [1]. Structure-activity relationship studies on this series demonstrate that substituents at positions 6 and 7 of the quinoline ring critically modulate anticoccidial potency [2]. The target compound, possessing a distinct 6-methyl/8-methoxy substitution pattern (vs. decoquinate's 6-decyloxy/7-ethoxy pattern), represents a structurally divergent member of the same validated pharmacophore class, with the 8-methoxy group potentially conferring improved Gram-positive antibacterial spectrum by analogy to the 8-methoxy fluoroquinolones [3].

Anticoccidial Anti-parasitic Veterinary medicine

Recommended Application Scenarios for Ethyl 4-Hydroxy-8-Methoxy-6-Methylquinoline-3-Carboxylate Based on Differential Evidence


Antibacterial Lead Optimization Leveraging the 8-Methoxy Pharmacophore

Investigators pursuing novel antibacterial agents targeting DNA gyrase and topoisomerase IV should prioritize this compound over des-methoxy analogs (e.g., CAS 85418-82-2). The 8-methoxy substituent is a validated pharmacophoric element in the fluoroquinolone class (gatifloxacin, moxifloxacin) conferring enhanced Gram-positive potency and reduced efflux susceptibility [1]. The 6-methyl group additionally provides a non-carcinogenic scaffold core—unlike 8-methyl-substituted positional isomers—making this compound a safer starting point for medicinal chemistry campaigns requiring in vivo efficacy and toxicity profiling [2]. The NLT 98% purity grade (MolCore) with ISO-certified QC documentation is recommended for structure-based drug design and co-crystallization studies with bacterial topoisomerase targets.

Tautomerism-Dependent Antimalarial Screening Against Multidrug-Resistant Plasmodium falciparum

The 4-hydroxyquinoline-3-carboxylate ester scaffold has demonstrated in vitro activity against multidrug-resistant P. falciparum strain Dd2 through bc₁ complex inhibition, with tautomeric equilibrium between 4-hydroxyquinoline and 4-oxoquinolone forms being a critical determinant of target engagement [3]. This compound, with its 6-methyl substitution, is predicted to exhibit a tautomeric energy gap in the 27–38 kJ/mol range (by analogy to 5Me-HQE and 7Me-OQE), favoring the hydroxyquinoline form [3]. Researchers designing bc₁-targeted antimalarial screens should select this compound for its ability to explore structure-tautomerism-activity relationships distinct from the 5-methyl and 7-methyl analogs previously characterized. Pair procurement with the positional isomer (CAS 384820-98-8) as a tautomeric comparator to directly test the impact of methyl positioning on antimalarial potency.

Anticoccidial Drug Discovery with Differentiated Substitution Pattern

The 4-hydroxyquinoline-3-carboxylate class is clinically validated for anticoccidial therapy through decoquinate (effective at 27 mg/kg dietary dose against E. tenella) [4]. This target compound offers a structurally differentiated substitution pattern—6-methyl/8-methoxy versus decoquinate's 6-decyloxy/7-ethoxy—that has not been explored in published anticoccidial SAR studies. The 8-methoxy group may additionally broaden the antimicrobial spectrum based on 8-methoxy fluoroquinolone precedent [1]. Procurement of the ≥97% purity grade is recommended for in vitro Eimeria tenella sporozoite invasion assays and comparative efficacy studies against decoquinate as a positive control.

Safety-Conscious Early-Stage Drug Discovery Requiring Non-Carcinogenic Scaffold Cores

For hit-to-lead programs where scaffold carcinogenicity is a go/no-go criterion, the 6-methyl substitution pattern of this compound offers a documented safety advantage. The core 6-methylquinoline scaffold is experimentally non-carcinogenic, while the isomeric 8-methylquinoline scaffold is carcinogenic in rodent models [2]. The positional isomer (CAS 384820-98-8) bearing an 8-methyl group would be contraindicated for programs with stringent genotoxicity filters. Researchers should specify CAS 1315343-70-4 in procurement requests and verify identity via NMR (SMILES: O=C(C1=C(O)C2=CC(C)=CC(OC)=C2N=C1)OCC) to exclude inadvertent supply of the 8-methyl positional isomer.

Quote Request

Request a Quote for Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.